3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole
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Description
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .
Synthesis Analysis
Isoxazole derivatives, including 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole, have been evaluated for their potential as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl . These groups influence the compound’s interactions with biological targets .Chemical Reactions Analysis
This compound has been evaluated for its activity against COX enzymes and various microbial species . It has shown moderate to potent activities against COX enzymes .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 253.68 . Its IUPAC name is 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole .Scientific Research Applications
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- Application : 3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS), a compound with a similar structure, has been used as an effective corrosion inhibitor for copper in acidic solutions .
- Method : The study used a variety of techniques including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion protection efficacy of DMPTS .
- Results : It was found that the optimal concentration of DMPTS significantly increased the corrosion resistance of copper, achieving an inhibition efficiency of up to 89% at 400 ppm .
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- Application : The 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
- Method : The protective group is cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
- Results : It was demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
properties
IUPAC Name |
3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKUCDQSYROPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole |
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